molecular formula C24H26N2O2 B6592642 (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) CAS No. 2271404-99-8

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No. B6592642
CAS RN: 2271404-99-8
M. Wt: 374.5 g/mol
InChI Key: UCQNNOPAGMJZGM-SFTDATJTSA-N
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Description

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), also known as CDPO, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CDPO is a chiral molecule that belongs to the family of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. CDPO has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is not fully understood. However, it has been shown to modulate various signaling pathways involved in inflammation and oxidative stress. (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to upregulate the expression of anti-inflammatory cytokines, such as IL-10. (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has been shown to have various biochemical and physiological effects. In animal models, (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has been shown to improve cognitive function and memory, reduce neuronal damage and inflammation, and increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has also been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and lung.

Advantages and Limitations for Lab Experiments

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is also relatively inexpensive compared to other neuroprotective compounds. However, (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has some limitations. It is a chiral compound, which means that it exists as two enantiomers that may have different biological activities. (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) also has limited solubility in water, which may make it difficult to use in some experiments.

Future Directions

There are several future directions for research on (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole). One area of interest is the development of more potent and selective (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) analogs that may have improved therapeutic potential. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) in humans. Clinical trials are needed to determine the safety and efficacy of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) in the treatment of various diseases. Finally, the mechanism of action of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) needs to be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves the reaction of 2,2'-dihydroxybenzophenone with cyclohexanone in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting intermediate is then reacted with phenylhydrazine to form the oxazole ring. The final product is obtained by resolution of the racemic mixture using chiral chromatography.

Scientific Research Applications

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) has also been investigated for its anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-4-10-18(11-5-1)20-16-27-22(25-20)24(14-8-3-9-15-24)23-26-21(17-28-23)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQNNOPAGMJZGM-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

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